molecular formula C11H8ClN3O B10809901 N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B10809901
M. Wt: 233.65 g/mol
InChI Key: AOWPYKXJRNMXJK-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)pyridine-3-carboxamide is a chemical compound of significant interest in scientific research, particularly in the field of agrochemical and antimicrobial development. This compound belongs to the pyridine-3-carboxamide class, a group of heterocyclic compounds recognized for their diverse biological activities . Pyridine-3-carboxamide scaffolds are prevalent in nature and serve as versatile building blocks in the synthesis of bioactive molecules . Recent scientific investigations highlight the potential of related pyridine-3-carboxamide analogs in combating plant pathogens. For instance, studies have demonstrated that synthesized analogs can act as potent agents against Ralstonia solanacearum , the bacterium responsible for bacterial wilt in important agricultural crops like tomatoes . Molecular docking studies suggest that these compounds can exhibit strong binding affinities to specific protein targets in pathogens, indicating a promising mechanism of action for disrupting bacterial growth and infection . The structural features of this compound, including the chloropyridinyl group and the carboxamide linkage, are often associated with its bioactivity and interaction with biological targets . Researchers can utilize this compound as a key intermediate or precursor for further chemical modifications or as a reference standard in biological assays. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H8ClN3O/c12-9-3-4-10(14-7-9)15-11(16)8-2-1-5-13-6-8/h1-7H,(H,14,15,16)

InChI Key

AOWPYKXJRNMXJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

Biological Activity

N-(5-chloropyridin-2-yl)pyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-chloropyridine-2-carboxylic acid with pyridine-3-amine. The reaction conditions often include the use of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent like DMF (N,N-Dimethylformamide) to facilitate the formation of the amide bond.

2.1 Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study reported that derivatives of pyridine demonstrated moderate to strong antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 256 µg/mL depending on the structural modifications.

Compound Target Bacteria MIC (µg/mL)
9gS. aureus32
17gE. faecalis16
21bS. pneumoniae8

2.2 Antiviral Activity

Pyridine derivatives have also been studied for their antiviral properties. A review highlighted that certain pyridine-based compounds could inhibit viral replication, particularly in the context of emerging viral threats like SARS-CoV-2 . Although specific data for this compound is limited, the structural characteristics suggest a potential for similar activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds within this class may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
  • Disruption of Biofilm Formation : Some studies indicate that pyridine derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy against biofilm-associated infections .
  • Interaction with Cellular Targets : Molecular docking studies suggest that these compounds may interact with specific cellular receptors or enzymes, altering their function and leading to antimicrobial effects .

Case Study 1: Antibacterial Efficacy

A recent study synthesized various pyridine derivatives and tested their antibacterial properties against clinical isolates of Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups at specific positions on the pyridine ring exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral activity of related pyridine derivatives against RNA viruses. The findings revealed that certain modifications could significantly increase potency against viral targets, suggesting that this compound might possess similar properties pending further research .

5. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry, particularly for its potential antimicrobial and antiviral activities. Continued research into its biological mechanisms and structural modifications could pave the way for new therapeutic agents addressing resistant microbial strains and viral infections.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that N-(5-chloropyridin-2-yl)pyridine-3-carboxamide exhibits promising anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its efficacy against ovarian cancer cells, where it induced apoptosis and inhibited angiogenesis, leading to reduced tumor growth in xenograft models .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of arthritis, it significantly reduced levels of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticoagulant Activity
this compound has been identified as an effective anticoagulant agent. It acts as a preventive and therapeutic agent for thrombotic diseases, including myocardial infarction and deep vein thrombosis. Clinical studies have highlighted its role in inhibiting activated blood coagulation factor X, showcasing its therapeutic relevance in cardiovascular health .

Biochemical Applications

Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to certain substrates allows it to act as a competitive inhibitor, which is crucial in drug design for targeting metabolic disorders .

Fluorescent Probes
this compound has potential applications as a fluorescent probe in biological imaging. Its unique structure enables it to bind selectively to certain biomolecules, facilitating the visualization of cellular processes in real-time .

Material Science

Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for use in the development of organic light-emitting diodes. Its ability to form stable thin films with desirable optical characteristics has been explored in various studies aimed at enhancing the efficiency of OLEDs.

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer activityInduces apoptosis in ovarian cancer cells
Anti-inflammatory effectsReduces pro-inflammatory cytokines in arthritis models
Anticoagulant activityInhibits factor X; effective against thrombotic diseases
Biochemical ApplicationsEnzyme inhibitionActs as a competitive inhibitor in metabolic pathways
Fluorescent probesSelective binding for biological imaging
Material ScienceOLED developmentForms stable thin films with optimal optical properties

Case Studies

Case Study 1: Anticancer Efficacy
In a controlled study involving murine models, this compound was administered to assess its impact on tumor growth. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective cancer therapeutic .

Case Study 2: Anti-inflammatory Mechanism
A study focusing on the anti-inflammatory properties observed that treatment with the compound led to a marked decrease in inflammatory markers within synovial fluid of arthritic mice. This suggests a mechanism by which the compound could be developed into a treatment for chronic inflammatory conditions .

Comparison with Similar Compounds

N-(4-Fluorophenyl)piperazine Derivatives

  • Example : Metabolites of niaprazine, such as N-{4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide.
  • Key Differences : Incorporation of a piperazine ring and fluorophenyl groups modulates serotoninergic activity, contrasting with the simpler pyridine-pyridine carboxamide structure of the target compound .

Agrochemical Analogues (Complex II Inhibitors)

Compounds listed in European Patent Application A.3.32–A.3.39 (e.g., 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide ):

  • Structure : Pyridine-3-carboxamide core with difluoromethyl and indan substituents.
  • Key Differences : Bulky indan groups enhance fungicidal activity by improving membrane permeability and target (succinate dehydrogenase) binding. The 5-chloro substituent in the target compound may offer distinct electronic effects compared to difluoromethyl groups .

Halogenated Pyridine Carboxamides

5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide (CAS 338977-82-5)

  • Structure : Features multiple halogen substituents (Cl, F) and a trifluoromethylbenzyl group.
  • Molecular Formula : C₂₀H₁₂ClF₅N₂O₂.
  • Application : Likely agrochemical or pharmaceutical use due to high lipophilicity and stability. The trifluoromethyl group enhances resistance to metabolic degradation compared to the target compound .

N-(5-chloropyridin-3-yl)pivalamide

  • Structure : Chlorine at the 3-position of pyridine with a pivalamide (tert-butyl acetyl) group.
  • Key Differences : The bulky pivalamide may reduce bioavailability compared to the pyridine-3-carboxamide group, highlighting the importance of substituent positioning .

Functionalized Pyridine Derivatives

N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 2034615-85-3)

  • Structure : Cyclopropyl and methyl groups on the pyridine ring, with a dihydropyridine moiety.
  • Molecular Weight : 283.32 Da.

Research Findings and Implications

  • Agrochemical Utility : Structural parallels with Complex II inhibitors (e.g., A.3.32) indicate possible fungicidal activity, though in vitro testing is needed to validate efficacy .
  • Metabolic Considerations : Halogenation (Cl, F) and trifluoromethyl groups in analogues enhance stability but may increase toxicity risks, necessitating careful optimization .

Q & A

Q. What are the recommended synthetic routes for N-(5-chloropyridin-2-yl)pyridine-3-carboxamide, and how can reaction intermediates be optimized?

Methodological Answer: The synthesis typically involves coupling a pyridine-3-carboxylic acid derivative with a substituted 5-chloropyridin-2-amine. A common approach is to use acyl chloride intermediates (e.g., pyridine-3-carbonyl chloride) reacted with the amine under anhydrous conditions. For example, analogous reactions in pyridine derivatives employ triethylamine as a base in acetonitrile at 60°C to facilitate coupling . Optimization includes monitoring reaction progress via LC-MS and adjusting stoichiometry to minimize side products like unreacted starting materials or hydrolyzed intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if fluorinated analogs exist) to confirm regiochemistry and purity. Chemical shifts for the pyridine protons typically appear between δ 7.5–9.0 ppm.
  • X-ray Crystallography: Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and intermolecular interactions like hydrogen bonding .
  • Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking: Use tools like AutoDock Vina to screen derivatives against target proteins (e.g., SARS-CoV-2 spike glycoprotein or fungal Complex II enzymes). For example, similar pyridine carboxamides showed binding affinity to viral proteins via hydrogen bonding with catalytic residues .
  • QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups like Cl or CF3_3) with bioactivity. The 5-chloro substituent enhances lipophilicity (logP ~2.5), improving membrane permeability .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Control Experiments: Verify compound purity (>95% by HPLC) and stability under assay conditions (e.g., pH, temperature) .
  • Dose-Response Curves: Compare EC50_{50}/IC50_{50} values across studies. Discrepancies may arise from assay sensitivity (e.g., cell-line variations in antifungal studies) .
  • Structural Confirmation: Re-analyze batches with conflicting results using X-ray crystallography to rule out polymorphic forms or degradation products .

Q. What strategies improve the selectivity of this compound for target enzymes in antifungal or antiviral applications?

Methodological Answer:

  • Fragment-Based Design: Modify the pyridine core or substituents (e.g., replacing Cl with CF3_3) to reduce off-target binding. For example, N-arylpyridine-3-carboxamides with cyclobutyl groups showed enhanced fungicidal specificity by fitting into hydrophobic enzyme pockets .
  • Enzymatic Assays: Test derivatives against isoform-specific enzymes (e.g., fungal vs. mammalian Complex II) to identify selective inhibitors .

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